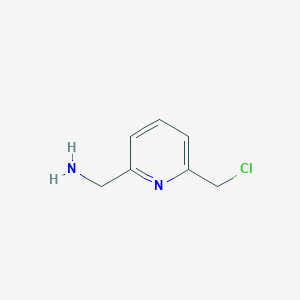
(E)-Methyl 2-cyano-3-ethoxypent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Methyl 2-cyano-3-ethoxypent-2-enoate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their adhesive properties and are widely used in various industrial applications. This compound is characterized by the presence of a cyano group (–CN) and an ethoxy group (–OCH2CH3) attached to a pent-2-enoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-cyano-3-ethoxypent-2-enoate typically involves a Knoevenagel condensation reaction. This reaction is a type of aldol condensation where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of methyl cyanoacetate with an appropriate aldehyde in the presence of sodium ethoxide as a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Methyl 2-cyano-3-ethoxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(E)-Methyl 2-cyano-3-ethoxypent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential use in biological assays and as a building block for bioactive molecules.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and polymers
Wirkmechanismus
The mechanism of action of (E)-Methyl 2-cyano-3-ethoxypent-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis under acidic or basic conditions. These interactions lead to the formation of various products that can exert biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate
- Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate
Uniqueness
(E)-Methyl 2-cyano-3-ethoxypent-2-enoate is unique due to its specific structural features, such as the presence of both a cyano and an ethoxy group. These functional groups confer distinct reactivity and properties compared to other cyanoacrylates. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility .
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
methyl (E)-2-cyano-3-ethoxypent-2-enoate |
InChI |
InChI=1S/C9H13NO3/c1-4-8(13-5-2)7(6-10)9(11)12-3/h4-5H2,1-3H3/b8-7+ |
InChI-Schlüssel |
PHMKMMIALXAYOM-BQYQJAHWSA-N |
Isomerische SMILES |
CC/C(=C(/C#N)\C(=O)OC)/OCC |
Kanonische SMILES |
CCC(=C(C#N)C(=O)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)
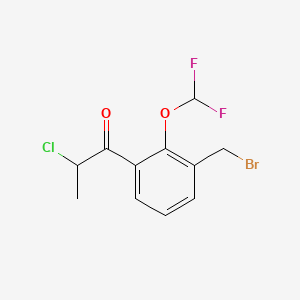

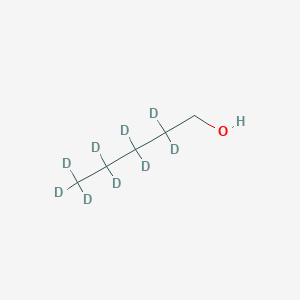
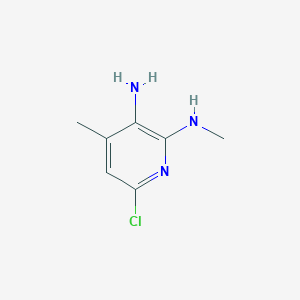
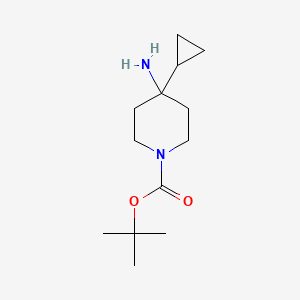

![(4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14045670.png)

